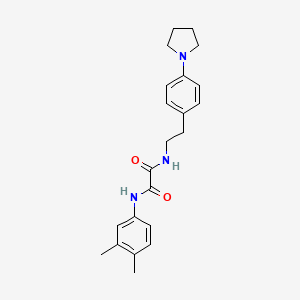

N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-16-5-8-19(15-17(16)2)24-22(27)21(26)23-12-11-18-6-9-20(10-7-18)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMOFBOCPXVQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with pyrrolidinone moieties, which this compound contains, are known to be versatile lead compounds for designing powerful bioactive agents. They induce prominent pharmaceutical effects and have diverse biological activities.

Mode of Action

It’s known that pyrrolidinone derivatives interact with biological targets to exert their effects. The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Pyrrolidinone derivatives are known to affect various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc. The exact pathways would depend on the specific biological activity and the target of the compound.

Result of Action

Pyrrolidinone derivatives are known to have various significant biological activities. The exact effects would depend on the specific biological activity and the target of the compound.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.546 g/mol. The compound features a complex structure characterized by multiple functional groups, including a dimethylphenyl moiety and a pyrrolidine ring, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.546 g/mol |

| CAS Number | Not specified |

Synthesis

The synthesis of this oxalamide typically involves several key steps:

- Formation of the Oxalamide Backbone : This is done through the reaction of an amine with an oxalic acid derivative.

- Functionalization : The incorporation of the pyrrolidine and dimethylphenyl groups is achieved through selective alkylation or acylation reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions may modulate specific pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxalamides have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study published in 2023 demonstrated that a related oxalamide compound inhibited the growth of breast cancer cells in vitro by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects for this compound. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Case Study : In animal models of Alzheimer's disease, administration of a similar oxalamide resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as skin irritation and gastrointestinal disturbances .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The following table summarizes key oxalamide derivatives and their distinguishing features:

*Estimated based on analogs in and .

Key Observations

The pyrrolidin-1-yl group may offer superior hydrogen-bonding capacity versus pyridine (e.g., S336) or morpholino (e.g., CAS 900006-10-2) groups, influencing target affinity .

Synthetic Yields and Challenges :

- Yields for oxalamides vary widely (23–52%), likely due to steric hindrance from bulky substituents (e.g., 118 at 23% vs. 18 at 52%) .

- The target compound’s synthesis may require optimized conditions to accommodate the pyrrolidine ring and dimethyl groups.

Metabolic and Safety Profiles: Pyrrolidine-containing compounds (e.g., the target) may undergo oxidative metabolism (e.g., ring hydroxylation) compared to pyridine-based analogs like No. 2225, which showed rapid plasma clearance in rats . Safety data for S336 (NOEL = 100 mg/kg/day) suggest oxalamides can be safe at moderate doses, but substituent-specific toxicity (e.g., chloro groups in 118) requires evaluation .

Q & A

Q. Key Characterization Methods :

- NMR : Confirm regiochemistry via and NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H] calculated for CHNO: 378.2182) .

How do structural modifications influence the biological activity of oxalamide derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Pyrrolidine Substitution : The pyrrolidin-1-yl group enhances lipid solubility, improving blood-brain barrier penetration in neurological targets .

- Aromatic Methyl Groups : 3,4-Dimethylphenyl groups increase steric bulk, potentially reducing off-target binding while maintaining affinity for kinases or GPCRs .

- Oxalamide Linker : The rigid oxalamide core stabilizes bioactive conformations, critical for enzyme inhibition (e.g., IC < 1 μM for soluble epoxide hydrolase) .

Q. Methodological Approaches :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., HIV-1 gp120) .

- In Vitro Assays : Measure IC_{50 values via fluorescence polarization (kinase inhibition) or cell-based antiviral assays (e.g., HIV entry inhibition) .

What strategies resolve discrepancies in reported biological activities of oxalamide derivatives?

Data Contradiction Analysis

Discrepancies may arise from assay conditions or compound purity:

- Assay Standardization : Use uniform protocols (e.g., 10% FBS in cell culture media for antiviral assays) .

- Purity Verification : Confirm purity >95% via HPLC (C18 column, acetonitrile/water gradient) .

- Meta-Analysis : Compare data across studies (e.g., conflicting IC values for HIV inhibition may reflect clonal cell line variations) .

How is metabolic stability evaluated for oxalamide derivatives in preclinical studies?

Advanced Research Question

- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated metabolites .

- Structural Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to enhance stability .

What analytical methods are used to characterize impurities in oxalamide synthesis?

Basic Research Question

- HPLC-MS : Detect and quantify impurities (e.g., dimerization byproducts) using a C18 column and ESI+ ionization .

- Elemental Analysis : Confirm stoichiometry (e.g., %C, %H, %N within 0.4% of theoretical values) .

- NMR : Identify regioisomeric impurities via NOESY (e.g., distinguish para vs. ortho substitution on aryl rings) .

How do researchers design experiments to assess off-target effects of oxalamides?

Advanced Research Question

- Proteome-Wide Screening : Use affinity chromatography with immobilized oxalamide derivatives to capture interacting proteins, followed by LC-MS/MS identification .

- Kinase Profiling : Test against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition .

- Computational Predictors : SwissTargetPrediction or SEA database to forecast potential off-target interactions .

What role do oxalamides play in antiviral research, and how is efficacy validated?

Advanced Research Question

- Mechanistic Studies : Oxalamides inhibit viral entry (e.g., HIV-1 via CD4-binding site disruption) .

- Validation Methods :

- Pseudotyped Virus Assays : Measure luciferase activity in TZM-bl cells post-infection .

- Resistance Selection : Serial passage of virus under suboptimal compound concentrations to identify resistance mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.